(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole . It has a molecular formula of C18H18F3N3OS
and a molecular weight of 381.42
. It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The compound also contains a piperidin-1-yl group and a phenyl group with a trifluoromethyl substituent.Scientific Research Applications
Synthesis and Optimization for Antitubercular Activities
A study reported the synthesis of cyclopropyl methanones and their evaluation against Mycobacterium tuberculosis. One compound demonstrated significant activity against multidrug-resistant strains and was orally active in vivo in mice, showing potential as an antitubercular agent (Bisht et al., 2010).
Structural and Theoretical Studies
Another research focused on the structural and theoretical analysis of a compound through various spectroscopic techniques and X-ray diffraction. This study provided insights into molecular interactions, thermal properties, and electronic parameters, laying the groundwork for understanding the compound's potential applications (Karthik et al., 2021).
Antimicrobial Activity
Compounds within this class have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising results against pathogenic bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Procedures for Histamine H3-Receptor Antagonists
Research on the synthesis of ciproxifan, a histamine H3-receptor antagonist, highlighted an efficient, one-pot procedure without the need for chromatographic purification steps. This process could be relevant for the synthesis of related compounds (Stark, 2000).
Crystal Structure Analysis
The crystal structure of an adduct involving a related compound was examined, revealing the orientation of different rings and the presence of intermolecular hydrogen bonds. This study contributes to the understanding of the structural characteristics of these compounds (Revathi et al., 2015).
Mechanism of Action
Target of action
Compounds with a thiadiazole ring, like “(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone”, often target enzymes or receptors in the body due to their ability to form stable interactions .
Mode of action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the compound’s chemical structure .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that enzyme and disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the thiadiazole ring and the trifluoromethyl group could influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)14-4-2-1-3-13(14)17(25)24-9-7-12(8-10-24)16-23-22-15(26-16)11-5-6-11/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWWTIWVFANNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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